1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Description
This compound (CAS: 897487-74-0, C₁₈H₂₅N₃O₂S, MW: 347.475) features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzothiazole is linked to a piperazine ring, which is further connected to a propan-1-one moiety bearing a phenoxy group at position 3 .
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-8-9-18(27-2)20-21(16)29-22(23-20)25-13-11-24(12-14-25)19(26)10-15-28-17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQLXGAEQNFBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features several notable structural components:
- Benzothiazole Ring : Imparts unique electronic properties.
- Piperazine Moiety : Known for its role in enhancing bioactivity.
- Phenoxypropanone Group : Contributes to the overall stability and reactivity of the molecule.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Derivative Formation : The piperazine ring is incorporated via nucleophilic substitution.
- Coupling with Phenoxypropanone : Final coupling reactions yield the target compound.
Anticonvulsant Activity
Research has shown that derivatives of benzothiazole, including those similar to our compound, exhibit anticonvulsant properties. For instance, compounds synthesized in related studies demonstrated significant activity against maximal electroshock seizure (MES) models in Wistar rats, suggesting potential applications in epilepsy treatment .
Anticancer Properties
Recent investigations into benzothiazole derivatives indicate promising anticancer activity. For example, compounds with similar structural motifs have been tested against various cancer cell lines (A549, MCF7, HCT116) and showed IC50 values comparable to established chemotherapeutics like doxorubicin . The specific structure of our compound may enhance its efficacy against cancer cells due to the synergistic effects of its functional groups.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to targets involved in metabolic pathways. Studies on related compounds have indicated inhibitory effects on enzymes such as alkaline phosphatase, which could be relevant for metabolic disorders and cancer .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole and piperazine show moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy .
Antitumor Activity
The compound has shown promise in cancer research. Preliminary cell-based assays indicate its potential as an antitumor agent across various cancer cell lines, including breast, ovarian, and lung cancers. The mechanism may involve apoptosis induction through mitochondrial dysfunction.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Apoptosis induction |
| SKOV3 | 6.5 | Caspase activation |
| A549 | 7.0 | Mitochondrial dysfunction |
Pharmacokinetics
Studies on similar compounds have revealed favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion characteristics .
Pesticidal Properties
Research has indicated that derivatives of this compound may possess insecticidal properties, making them suitable for agricultural applications. The benzothiazole structure is often linked to effective pest control agents.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against common pathogens. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, supporting their potential use in developing new antimicrobial agents.
Case Study 2: Antitumor Research
In another investigation, the antitumor effects of similar compounds were assessed using a panel of cancer cell lines. The results showed promising cytotoxic effects, warranting further exploration into their mechanisms and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Heterocycles with Aryl-Ketone/Aryl-Ether Moieties
(a) Piperazine-Urea-Thiazole Derivatives ()
Compounds 11a–11o (e.g., 11a: C₂₁H₂₂FN₇O₂S, MW: 484.2) share a piperazine-thiazole backbone but replace the propanone group with a urea linkage. Substituents on the phenyl ring (e.g., 3-fluorophenyl in 11a, 3,5-dichlorophenyl in 11b) influence molecular weight (484.2–602.2) and polarity.
(b) Chromenone-Piperazine Derivatives ()
The substitution of a 2-hydroxybenzyl group on piperazine contrasts with the main compound’s benzothiazole. Chromenones are associated with anticoagulant and anti-inflammatory activities, suggesting divergent therapeutic applications compared to benzothiazole-based compounds .
(c) Cinnamoyl-Piperazine Derivatives ()
Benzothiazole-Containing Analogues
(a) Benzothiazole-Pyrazoline Hybrid ()
Unlike the main compound’s piperazine-propanone chain, this structure includes a pyrazoline moiety linked to a methoxyphenyl group. Pyrazolines are associated with antidepressant activity, highlighting structural versatility in targeting different biological pathways .
(b) Benzothiazole-Propanone Derivatives (Main Compound vs. )
The main compound’s closest analogues (e.g., BF37670 in ) replace benzothiazole with chromenone or coumarin cores. For example, BF37670 (C₁₉H₁₃ClN₂O₃S, MW: 384.84) contains a thiazolidinone-chromenone system, which may confer distinct photophysical properties and metabolic stability compared to the benzothiazole-based main compound .
Piperazine-Aryloxy Derivatives
(a) Naphthyloxy-Propanol-Piperazine ()
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary name: Avishot) shares the piperazine-aryloxy backbone but replaces propanone with propanol. The hydroxyl group may enhance solubility, while the naphthyloxy substituent could increase lipophilicity compared to the main compound’s phenoxy group .
(b) Phenoxy-Propanone-Piperazine ()
1-[4-(2-Hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)phenyl]propan-1-one (NSC147848) closely mirrors the main compound’s structure but lacks the benzothiazole ring. Instead, it incorporates a 2-methoxyphenyl-piperazine and hydroxypropoxy chain, demonstrating how minor substitutions alter physicochemical profiles (e.g., log P, hydrogen-bonding capacity) .
Comparative Data Table
Key Findings and Implications
- Structural Diversity: The main compound’s benzothiazole-piperazine-propanone architecture distinguishes it from urea, cinnamoyl, or chromenone-based analogues.
- Pharmacological Potential: Benzothiazoles (e.g., ) and piperazine-aryloxy derivatives (e.g., ) are associated with neuroprotective and anticancer activities, suggesting the main compound could be explored in these domains.
- Synthetic Accessibility : High yields (e.g., 85–88% in ) for piperazine-thiazole-urea derivatives indicate robust synthetic routes, whereas the main compound’s synthesis remains undescribed in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
